N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide
Overview
Description
N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticides N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, closely related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, have been characterized as potential pesticides. New diffraction data including experimental and calculated peak positions, relative peak intensities, and unit-cell parameters are reported, highlighting their relevance in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Antimalarial Drug Synthesis A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been reported. This synthesis, using Novozym 435 as the catalyst, is significant for the production of antimalarial drugs (Magadum & Yadav, 2018).
Synthesis of 4-Chloro-2-hydroxyacetophenone The synthesis of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol, a process involving acetylation, methylation, and Fries rearrangement to produce N-(4-acetyl-3-hydroxyphenyl)acetamide, demonstrates the compound's utility in organic synthesis processes (Da-wei, 2011).
Structural Analysis in Crystallography A study focusing on the structure of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, structurally similar to this compound, reveals their 'V' shaped molecular structure. This study contributes to our understanding of the structural properties of similar compounds in crystallography (Boechat et al., 2011).
Anticancer Drug Synthesis The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to this compound, has shown potential as an anticancer drug. The in silico modeling targeting the VEGFr receptor supports its anticancer activity, demonstrating the compound's significance in medicinal chemistry (Sharma et al., 2018).
Green Synthesis in Dye Production The use of N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to this compound, in the green synthesis of azo disperse dyes is a significant application. The use of a novel Pd/C catalyst has improved the synthesis process, underscoring the compound's role in environmentally friendly chemical processes (Qun-feng, 2008).
Spectroscopic and Molecular Docking Studies Spectroscopic and quantum mechanical studies, along with molecular docking analysis, have been conducted on bioactive benzothiazolinone acetamide analogs. These studies, applicable to compounds similar to this compound, reveal insights into their potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity (Mary et al., 2020).
Synthesis of Insecticidal Agents A study focusing on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to this compound, has shown their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights the compound's importance in the development of agricultural insecticides (Rashid et al., 2021).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-hydroxyethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEPASVOLLNGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430796 | |
Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-70-0 | |
Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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